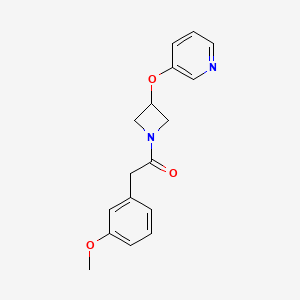
4-Methoxypentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxypentanoic acid is a chemical compound with the molecular formula C6H12O3 . It has an average mass of 132.158 Da and a monoisotopic mass of 132.078644 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of six carbon atoms, twelve hydrogen atoms, and three oxygen atoms . The IUPAC Standard InChI is InChI=1S/C6H12O3/c1-5(9-2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 132.1577 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data may require laboratory analysis or further literature search.Applications De Recherche Scientifique
1. Laboratory Techniques and Applications
4-Methoxypentanoic acid is employed in educational laboratory settings, demonstrating the integration of extraction, crystallization, and distillation techniques. This compound is part of a mixture used to teach important laboratory techniques in undergraduate chemistry courses, showcasing its utility in educational environments (Amsterdamsky, 1998).
2. Synthesis and Stereochemistry
The compound plays a role in the stereoselective synthesis of certain acids, contributing to the understanding of stereochemistry in organic synthesis. Its derivatives, like 2,3-dihydroxy-4-dimethylamino-5-methoxypentanoic acid, have been used in synthesizing and determining the absolute configuration of complex molecules (Hamada et al., 1991).
3. Biomass Conversion and Potential Biofuel Applications
In the field of renewable energy, this compound derivatives are investigated for their potential as biofuels. Methyl 4-methoxypentanoate, derived from gamma-valerolactone, is a potential liquid biofuel, solvent, and fragrance, showcasing the compound's relevance in sustainable energy and material science research (Li et al., 2015).
4. Analytical Chemistry and Drug Analysis
The compound is also significant in analytical chemistry, particularly in the determination of other compounds like valproic acid in plasma. Its derivatives are used in high-performance liquid chromatography, exemplifying its role in analytical methodologies (van der Horst et al., 1988).
5. Applications in Food Science
In food science, derivatives of this compound, like ferulic acid, are studied for their antioxidant properties and potential health benefits. Such research contributes to the understanding of natural compounds in nutrition and health (Silva & Batista, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
4-methoxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(9-2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNADTHRVGBWACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
818-65-5 |
Source


|
| Record name | 4-methoxypentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
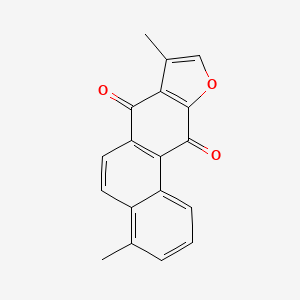
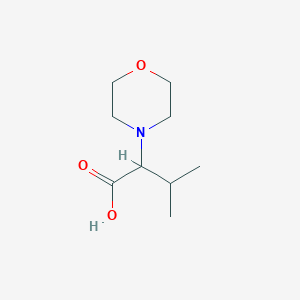
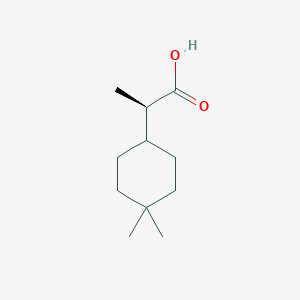
![2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine](/img/structure/B2780813.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2780815.png)
![(2E,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2780818.png)
![2-{1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl}propan-2-ol](/img/structure/B2780819.png)
![Methyl 4-[(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2780821.png)
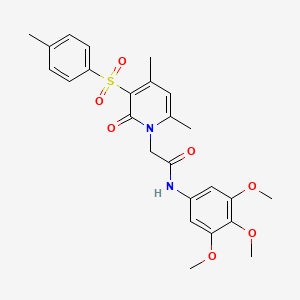
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2780823.png)


![1-[(4-Isopropylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B2780827.png)
